molecular formula C16H19FO2 B13622738 Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13622738
M. Wt: 262.32 g/mol
InChI Key: IFPYDDLIBYJTGR-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a tert-butyl ester group, a fluorine atom at position 2, and a phenyl substituent at position 3. BCP scaffolds are highly valued in medicinal chemistry as bioisosteres for para-substituted aryl rings or alkynes due to their rigidity, metabolic stability, and three-dimensional geometry. The tert-butyl ester enhances hydrolytic stability compared to methyl or benzyl esters, making it suitable for prodrug strategies. Characterization typically involves $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, $^{19}\text{F}$ NMR, FTIR, and HRMS.

Properties

Molecular Formula

C16H19FO2

Molecular Weight

262.32 g/mol

IUPAC Name

tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C16H19FO2/c1-14(2,3)19-13(18)16-9-15(10-16,12(16)17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

IFPYDDLIBYJTGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2F)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways. Its unique three-dimensional structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity. The exact molecular targets and pathways depend on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate and related BCP derivatives.

Table 1: Comparative Analysis of Bicyclo[1.1.1]pentane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Yield/Purity Key Properties/Applications References
This compound 2-F, 3-Ph, tert-butyl ester C${17}$H${21}$FO$_2$ 276.35 g/mol N/A High hydrolytic stability; drug design
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate 2-Br, 2-F, 3-Ph, tert-butyl ester C${17}$H${20}$BrFO$_2$ 373.25 g/mol 93% purity Potential electrophilic reactivity
Methyl 2,2-difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylate 2,2-diF, p-tolyl, methyl ester C${14}$H${14}$F$2$O$2$ 252.26 g/mol 42% yield Enhanced lipophilicity; crystalline solid
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride 3-(aminomethyl), methyl ester, HCl C${8}$H${12}$ClNO$_2$ 189.64 g/mol 97% purity Bioactive building block; peptide mimic
Tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate 3-NH$_2$, tert-butyl ester C${10}$H${17}$NO$_2$ 183.25 g/mol 97% purity Amine functionalization; proteolysis-resistant

Key Comparisons:

Bromine introduces higher molecular weight and electrophilic reactivity, useful for further derivatization. Difluoro derivatives (e.g., 2,2-diF in ) exhibit increased electronegativity and rigidity, which may alter electronic properties and metabolic stability compared to monofluoro analogs.

Ester Groups :

  • Tert-butyl esters () confer superior hydrolytic stability and lipophilicity over methyl esters (), making them preferable for in vivo applications.
  • Methyl esters (e.g., ) are smaller, enabling easier crystallinity (e.g., 42% yield as white crystalline solid).

Aryl vs. Heteroaryl Substituents :

  • Phenyl and p-tolyl groups () enhance aromatic interactions in drug-receptor binding, while thiophenyl or naphthyl substituents () introduce π-stacking diversity.

Functional Group Diversity: Amino derivatives () serve as intermediates for peptide coupling or bioisosteric replacements, while hydroxyl-containing analogs () enable hydrogen bonding in solubility-driven designs.

Synthetic Yields and Methods :

  • Rhodium-catalyzed reactions with diazo precursors and CF$_3$TMS () yield fluorinated BCPs in moderate yields (36–43%). In contrast, tert-butyl-protected amines () achieve higher purity (97%) via optimized resolution strategies.

Biological Activity

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a tert-butyl ester group and fluorine substituent on the bicyclo[1.1.1]pentane core. Its molecular formula is C14H17FO2C_{14}H_{17}FO_2 with a molecular weight of approximately 250.29 g/mol. The presence of the fluorine atom enhances lipophilicity and potentially increases binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Carbene Insertion : Insertion into the central bond of bicyclo[1.1.0]butane.
  • Nucleophilic Addition : Followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane.

This method allows for the introduction of functional groups while preserving the integrity of the bicyclic structure, which is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, enhancing binding affinity and selectivity towards proteins involved in various disease pathways, including cancer and neurodegenerative disorders.

Case Studies

Recent studies have demonstrated the compound's effectiveness in modulating signaling pathways associated with cancer cell proliferation and apoptosis:

  • Anticancer Activity : In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.
  • Neuroprotective Effects : Research indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameKey DifferencesBiological Activity
Tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylateContains an amino group instead of fluorineExhibits different bioactivity profiles due to amine functionality
2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acidLacks the tert-butyl ester groupChanges solubility and reactivity profiles
2-fluoro-3-phenylbicyclo[1.1.0]butaneDifferent bicyclic frameworkMay have distinct chemical properties due to altered ring structure

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